molecular formula C19H19N3O3S B11362285 N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide

Cat. No.: B11362285
M. Wt: 369.4 g/mol
InChI Key: KEPBAQJZAKKXRG-UHFFFAOYSA-N
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Description

N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a 2-propoxybenzamide moiety.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide

InChI

InChI=1S/C19H19N3O3S/c1-3-12-25-16-7-5-4-6-15(16)18(23)21-19-20-17(22-26-19)13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,20,21,22,23)

InChI Key

KEPBAQJZAKKXRG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide typically involves the formation of the thiadiazole ring followed by the introduction of the propoxybenzamide moiety. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with substituted anilines. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the reduction of inflammation or the inhibition of microbial growth. The exact molecular pathways involved are still under investigation, but studies suggest that the compound may interfere with signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

The thiadiazole core distinguishes the target compound from analogs with triazole, thiazole, or benzo[d]thiazole systems. Key differences include:

  • Tautomerism : Unlike 1,2,4-triazole derivatives (e.g., compounds [7–9] in ), which exhibit thione-thiol tautomerism, thiadiazoles lack such tautomeric behavior, leading to greater structural stability .
Table 1: Heterocyclic Core Comparison
Compound Heterocyclic Core Key Properties
Target Compound 1,2,4-thiadiazole Electron-deficient; no tautomerism
389070-78-4 () 1,2,4-triazole Thione tautomer possible; C=S stretch at ~1250 cm⁻¹ in IR
851978-50-2 () Benzo[d]thiazole Fused aromatic system; distinct electronic environment

Substituent Effects

Benzamide Substituents
  • Alkoxy Chain Length : The 2-propoxy group in the target compound balances lipophilicity and solubility compared to shorter (methoxy) or longer (butoxy) chains. For example, 389070-78-4 () has a 4-butoxy group, which may increase logP but reduce solubility .
  • Positional Effects : The 2-propoxy substitution on the benzamide (vs. 4-substituted analogs) could sterically hinder interactions with target proteins.
Table 2: Benzamide Substituent Comparison
Compound Benzamide Substituent Potential Impact
Target Compound 2-propoxy Moderate lipophilicity; steric effects
389070-78-4 () 4-butoxy Higher logP; reduced solubility
851978-50-2 () 4-methoxy Lower lipophilicity; enhanced solubility
Heterocycle Substituents
  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group on the thiadiazole (electron-donating) contrasts with electron-withdrawing groups like 3,4-dichlorophenyl in 389070-78-4 (), which may alter reactivity and binding affinity.
  • Sulfonyl vs. Methoxy : Compounds in feature sulfonylphenyl groups, introducing strong electron-withdrawing effects absent in the target compound .

Spectroscopic Data

  • IR Spectroscopy : The target compound’s thiadiazole core would exhibit C-N and C-S stretches (~1350–1450 cm⁻¹ and ~650–750 cm⁻¹, respectively), distinct from the C=S stretches (~1247–1255 cm⁻¹) seen in triazole-thiones () .
  • NMR : Aromatic protons in the 4-methoxyphenyl group would resonate downfield (~6.8–7.5 ppm) compared to halogenated analogs (e.g., 3,4-dichlorophenyl in 389070-78-4, ~7.5–8.0 ppm) .

Biological Activity

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide is a compound of interest due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings based on diverse sources.

  • Molecular Formula : C19H19N3O3S
  • Molecular Weight : 369.44 g/mol
  • CAS Number : 898484-29-2

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The compound this compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound demonstrated a notable inhibitory effect against Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound's anticancer properties have been explored in vitro. Studies show that it induces apoptosis in various cancer cell lines through the modulation of specific signaling pathways.

Case Study: Apoptosis Induction in Cancer Cells

In a study conducted on human breast cancer cell lines (MCF-7), this compound was found to:

  • Increase Caspase Activity : Indicating activation of the apoptotic pathway.
  • Reduce Cell Viability : The IC50 value was determined to be approximately 15 µM.

The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors involved in cellular signaling pathways. Specifically:

  • Enzyme Inhibition : The compound inhibits certain kinases involved in cell proliferation.
  • Receptor Modulation : It has been shown to bind to specific receptors that regulate apoptosis and cell cycle progression.

Toxicological Profile

A preliminary assessment of the toxicological profile suggests that the compound has a favorable safety margin at therapeutic concentrations. However, further studies are required to fully understand its long-term effects and potential side effects.

Table 2: Toxicological Data Summary

ParameterValue
LD50 (oral)>2000 mg/kg
Acute Toxicity (rat)No significant adverse effects observed

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